Hexanoyl chloride

Description

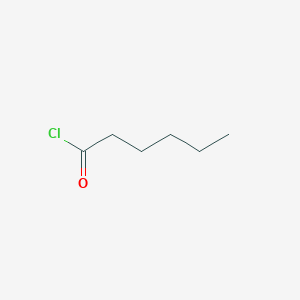

Structure

3D Structure

Propriétés

IUPAC Name |

hexanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11ClO/c1-2-3-4-5-6(7)8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWGHUJQYGPDNKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059718 | |

| Record name | Hexanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Merck Index] | |

| Record name | Caproyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21003 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

142-61-0 | |

| Record name | Hexanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caproyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoyl chloride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAPROYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7GE8HG3B2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the physical and chemical properties of hexanoyl chloride?

For Researchers, Scientists, and Drug Development Professionals

Hexanoyl chloride, also known as caproyl chloride, is a versatile chemical intermediate extensively utilized in organic synthesis. Its high reactivity makes it a crucial reagent in the production of a wide array of compounds, including pharmaceuticals, agrochemicals, and specialty polymers. This guide provides an in-depth overview of the physical and chemical properties of this compound, complete with experimental protocols and logical diagrams to facilitate its effective application in research and development.

Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor.[1][2] It is a combustible fluid that is sensitive to moisture.[3][4] The key physical properties of this compound are summarized in the table below, providing a consolidated view of data from various sources.

| Property | Value | References |

| Molecular Formula | C₆H₁₁ClO | [1][5] |

| Molecular Weight | 134.60 g/mol | [2][5] |

| Appearance | Clear, colorless to pale yellow liquid | [1][3][6] |

| Odor | Sharp, pungent, irritating | [1][2] |

| Density | 0.963 g/mL at 25 °C | [6] |

| Melting Point | -87 °C | [1][3][7] |

| Boiling Point | 150-153 °C | [3][6] |

| Refractive Index (n20/D) | 1.426 | [3][6] |

| Flash Point | 50 °C (closed cup) | |

| Solubility | Soluble in ether and chloroform.[1][3] Reacts violently with water.[2][3] |

Chemical Properties

This compound's chemical behavior is dominated by the reactivity of the acyl chloride functional group. It is a potent acylating agent, readily participating in nucleophilic acyl substitution reactions.[1][8] This reactivity is central to its utility in organic synthesis.

Reactivity and Stability:

-

Acylating Agent: this compound is primarily used to introduce the hexanoyl group into other molecules.[1][5] It reacts with a variety of nucleophiles, including alcohols, amines, and water.[1][8]

-

Hydrolysis: It reacts violently with water and moisture, hydrolyzing to form hexanoic acid and hydrochloric acid.[3][8][9] This reaction is rapid and exothermic.

-

Stability: this compound is stable under normal temperatures and pressures when kept in a dry, inert environment.[1] It is sensitive to moisture and should be stored accordingly.[3][4]

-

Hazardous Reactions: Violent reactions can occur with water, alkalis, and alcohols.

The following diagram illustrates the general reactivity of this compound with common nucleophiles.

Figure 1: General reactivity of this compound.

Experimental Protocols

Detailed methodologies for key reactions involving this compound are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and substrates.

Esterification: Synthesis of an Ester

This protocol describes the reaction of this compound with an alcohol to form an ester.

Figure 2: Workflow for the synthesis of an ester.

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) and pyridine (1.2 equivalents) in a suitable inert solvent such as dichloromethane (DCM).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add this compound (1.1 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ester.

-

Purify the crude product by column chromatography on silica gel.

Amidation: Synthesis of an Amide

This protocol details the reaction of this compound with a primary or secondary amine to form an amide.

Figure 3: Workflow for the synthesis of an amide.

Methodology:

-

In a round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in an inert solvent like tetrahydrofuran (THF).

-

Cool the mixture to 0 °C using an ice bath.

-

Add this compound (1.1 equivalents) dropwise to the stirred solution. A precipitate of triethylammonium chloride will form.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, filter the mixture to remove the ammonium salt precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with water and brine to remove any remaining salts.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

The resulting crude amide can be purified by recrystallization or column chromatography.

Conclusion

This compound is a fundamental building block in organic synthesis, valued for its high reactivity as an acylating agent. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for its safe and effective use in the laboratory and in industrial applications. The provided experimental protocols offer a starting point for the synthesis of various hexanoyl derivatives, contributing to the advancement of research in medicinal chemistry and materials science.

References

- 1. Page loading... [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. chembk.com [chembk.com]

- 4. fishersci.com [fishersci.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound CAS#: 142-61-0 [m.chemicalbook.com]

- 7. This compound, 97% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

- 8. webqc.org [webqc.org]

- 9. scienceinfo.com [scienceinfo.com]

Synthesis of Hexanoyl Chloride from Hexanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of hexanoyl chloride from hexanoic acid, a fundamental transformation in organic synthesis. This compound serves as a key intermediate in the production of various pharmaceuticals, agrochemicals, and other specialty chemicals due to its high reactivity as an acylating agent.[1][2] This document details various synthetic routes, presents quantitative data for reaction optimization, provides explicit experimental protocols, and visualizes the underlying reaction mechanisms.

Introduction to Acyl Chloride Synthesis

The conversion of carboxylic acids to acyl chlorides is a crucial activation step, as acyl chlorides are significantly more reactive towards nucleophilic acyl substitution than their corresponding carboxylic acids. This enhanced reactivity allows for the efficient synthesis of esters, amides, and other carbonyl derivatives.[3][4] The primary methods for this transformation involve the use of chlorinating agents that convert the hydroxyl group of the carboxylic acid into a better leaving group.[5][6] Common reagents employed for this purpose include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), phosphorus trichloride (PCl₃), and phosgene (COCl₂).[3][4][5][7] The choice of reagent often depends on the scale of the reaction, the sensitivity of the substrate, and the desired purity of the final product, as the byproducts of each reaction differ significantly.[3][8]

Comparative Analysis of Chlorinating Agents

The selection of a suitable chlorinating agent is critical for a successful and efficient synthesis of this compound. The following table summarizes the quantitative data associated with various common reagents for the conversion of hexanoic acid or similar carboxylic acids to their corresponding acyl chlorides.

| Chlorinating Agent | Stoichiometry (Reagent:Acid) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Byproducts | Reference |

| Thionyl Chloride (SOCl₂) | 1.5 : 1 | Toluene | Reflux | 3 | 97.8 | SO₂(g), HCl(g) | [9] |

| Thionyl Chloride (SOCl₂) | Excess | Neat | 60-65 | 2-3 | Not Specified | SO₂(g), HCl(g) | [10] |

| Oxalyl Chloride ((COCl)₂) | 1.3 : 1 | Dichloromethane | Room Temp. | 1.5 | Not Specified | CO(g), CO₂(g), HCl(g) | [11] |

| Phosgene (COCl₂) | Excess | Neat | 100-115 | 4.25 | 97 (crude) | CO₂(g), HCl(g) | [12] |

| Phosphorus Pentachloride (PCl₅) | 1 : 1 | Neat | Cold | Not Specified | Not Specified | POCl₃, HCl(g) | [3] |

| Phosphorus Trichloride (PCl₃) | 1 : 3 | Neat | Not Specified | Not Specified | Not Specified | H₃PO₃ | [3] |

Table 1: Quantitative Data for the Synthesis of Acyl Chlorides from Carboxylic Acids.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using the most effective and commonly employed reagents are provided below.

Synthesis using Thionyl Chloride

This protocol is adapted from a procedure with a reported yield of 97.8%.[9]

Materials:

-

Hexanoic acid (0.1 mol, 11.6 g)

-

Thionyl chloride (0.15 mol, 17.9 g)

-

Toluene (130 mL)

-

250 mL three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add hexanoic acid (11.6 g) and 100 mL of toluene.

-

While stirring, add a solution of thionyl chloride (17.9 g) in 30 mL of toluene dropwise from the dropping funnel.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours.

-

Cool the reaction mixture to room temperature.

-

Remove the toluene and excess thionyl chloride by rotary evaporation to yield a pale yellow oily liquid.[9]

Synthesis using Oxalyl Chloride with Catalytic DMF

This is a general and mild procedure for the preparation of acyl chlorides.[11][13]

Materials:

-

Hexanoic acid

-

Oxalyl chloride (1.3 - 2.0 equivalents)

-

Anhydrous dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic, 1-2 drops)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve hexanoic acid in anhydrous dichloromethane.

-

Add a catalytic amount of DMF (1-2 drops) to the solution.

-

While stirring at room temperature, slowly add oxalyl chloride (1.3-2.0 equivalents). Vigorous gas evolution (CO and CO₂) will be observed.

-

Continue stirring at room temperature for 1-2 hours, or until gas evolution ceases. The reaction progress can be monitored by the disappearance of the starting carboxylic acid using thin-layer chromatography (TLC).

-

Carefully remove the solvent and excess oxalyl chloride in vacuo using a rotary evaporator.

-

The resulting crude this compound is often of sufficient purity for subsequent reactions.

Synthesis using Phosgene

This protocol is based on the synthesis of 2-ethylthis compound and is suitable for large-scale production.[12] Phosgene is extremely toxic, and this reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Materials:

-

Hexanoic acid (1 mol)

-

Phosgene (excess)

-

Reaction vessel equipped with a stirrer, thermometer, gas inlet tube, and a reflux condenser.

Procedure:

-

Charge the reactor with hexanoic acid (1 mol).

-

Heat the hexanoic acid to 100-115 °C with stirring.

-

Introduce a stream of phosgene gas into the reactor over several hours.

-

Continue stirring for an additional hour at 110 °C after the phosgene addition is complete.

-

Remove excess phosgene by degassing with an inert gas (e.g., nitrogen).

-

The crude this compound can be purified by distillation under reduced pressure.

Reaction Mechanisms and Visualizations

The conversion of hexanoic acid to this compound proceeds through a nucleophilic acyl substitution mechanism. The specific pathway is dependent on the chlorinating agent used.

Mechanism with Thionyl Chloride

The reaction of a carboxylic acid with thionyl chloride proceeds via the formation of a reactive chlorosulfite intermediate.[6][14]

Mechanism with Oxalyl Chloride

Oxalyl chloride is a milder reagent, and its reaction with carboxylic acids is often catalyzed by DMF. The byproducts are all gaseous, which simplifies purification.[13][15]

When catalyzed by DMF, an initial reaction between oxalyl chloride and DMF forms the Vilsmeier reagent, which is the active electrophile.[16]

Mechanism with Phosphorus Pentachloride

Phosphorus pentachloride is a strong chlorinating agent that reacts readily with carboxylic acids.[6][17]

Conclusion

The synthesis of this compound from hexanoic acid can be achieved through various methods, with thionyl chloride and oxalyl chloride being the most common laboratory-scale reagents due to their high efficiency and the formation of gaseous byproducts that simplify purification. For industrial-scale production, phosgene offers a high-yield and cost-effective route, albeit with significant safety considerations. The choice of method should be guided by the desired scale, purity requirements, and available safety infrastructure. The provided protocols and mechanistic insights serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

References

- 1. asianpubs.org [asianpubs.org]

- 2. This compound 97 142-61-0 [sigmaaldrich.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 6. Carboxylic Acids to Acid Chlorides [moodle.tau.ac.il]

- 7. Phosgene - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. 2024.sci-hub.st [2024.sci-hub.st]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. US4297301A - Process for the manufacture of organic acid chlorides - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. m.youtube.com [m.youtube.com]

- 17. Video: Carboxylic Acids to Acid Chlorides [jove.com]

Hexanoyl Chloride's Reactivity with Nucleophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexanoyl chloride, a reactive acyl chloride, serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and specialty chemical industries. Its reactivity stems from the electrophilic carbonyl carbon, which is susceptible to attack by a wide range of nucleophiles. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, including amines, alcohols, water, and thiols. It details the underlying nucleophilic acyl substitution mechanism, presents quantitative data on reaction outcomes, and provides detailed experimental protocols for key transformations. Furthermore, this guide includes logic workflows to aid in reaction optimization and troubleshooting, presented as clear visual diagrams.

Core Principles of Reactivity

The reactivity of this compound is governed by the principles of nucleophilic acyl substitution. The electron-withdrawing nature of both the chlorine atom and the carbonyl oxygen creates a significant partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack.[1] The general mechanism proceeds through a two-step addition-elimination pathway.

Mechanism: Nucleophilic Acyl Substitution

-

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π bond and forming a tetrahedral intermediate.[2]

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is an excellent leaving group.

The overall reaction is typically exothermic and often rapid.[3] For nucleophiles containing an acidic proton (e.g., primary and secondary amines, alcohols, thiols), a base is often required to neutralize the HCl byproduct, driving the reaction to completion.[]

Reactivity with Amine Nucleophiles

The reaction of this compound with primary and secondary amines is a robust and widely used method for the formation of amides. This reaction, often carried out under Schotten-Baumann conditions, is typically fast and high-yielding.[][5]

Primary vs. Secondary Amines

Primary amines generally exhibit higher reactivity towards this compound than secondary amines. This is attributed to two main factors:

-

Steric Hindrance: Primary amines, with only one alkyl substituent, present less steric bulk around the nucleophilic nitrogen atom, allowing for easier access to the electrophilic carbonyl carbon of this compound.

-

Electronic Effects: The presence of two electron-donating alkyl groups on a secondary amine can slightly increase the electron density on the nitrogen, but this effect is often outweighed by the increased steric hindrance.

Tertiary amines, lacking a proton on the nitrogen atom, do not form stable amides with acyl chlorides but can act as non-nucleophilic bases to catalyze the reaction.

Quantitative Data: Reaction of this compound with Amines

The following table summarizes typical yields for the reaction of this compound with representative primary and secondary amines under Schotten-Baumann conditions.

| Nucleophile | Product | Base | Solvent | Reaction Time (h) | Yield (%) |

| Hexylamine | N-Hexylhexanamide | NaOH (aq) | Dichloromethane | 1 - 2 | >90 |

| Diethylamine | N,N-Diethylhexanamide | NaOH (aq) | Dichloromethane | 2 - 4 | >85 |

| Aniline | N-Phenylhexanamide | Pyridine | Dichloromethane | 2 - 3 | ~90 |

| p-Toluidine | N-(p-tolyl)hexanamide | Pyridine | Toluene | 1 - 2 | >90 |

Note: Yields are representative and can vary based on specific reaction conditions and purification methods.

Experimental Protocols

This protocol describes the synthesis of N-hexylhexanamide via the Schotten-Baumann reaction.

Materials:

-

This compound (1.0 eq)

-

Hexylamine (1.05 eq)

-

10% Sodium hydroxide (NaOH) solution (2.5 eq)

-

Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve hexylamine in dichloromethane.

-

Add the 10% sodium hydroxide solution to the flask.

-

Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.

-

Slowly add this compound to the reaction mixture dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Transfer the reaction mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-hexylhexanamide.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

This protocol details the preparation of N,N-diethylhexanamide.[6]

Materials:

-

This compound (1.0 eq)

-

Diethylamine (1.1 eq)

-

Triethylamine (Et₃N) (1.2 eq)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, dissolve diethylamine and triethylamine in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of this compound in anhydrous dichloromethane to the dropping funnel and add it dropwise to the amine solution over 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude N,N-diethylhexanamide by vacuum distillation.

Reactivity with Alcohol and Phenol Nucleophiles

This compound reacts with alcohols and phenols to form esters. These reactions are typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the HCl byproduct.[7] Phenols are generally less reactive than aliphatic alcohols, and their acylation may require heating or the use of a stronger base to form the more nucleophilic phenoxide ion.[8]

Quantitative Data: Reaction of this compound with Alcohols and Phenols

| Nucleophile | Product | Base | Solvent | Reaction Time (h) | Yield (%) |

| 1-Hexanol | Hexyl hexanoate | Pyridine | Dichloromethane | 2 - 4 | >95 |

| Phenol | Phenyl hexanoate | Pyridine | Toluene | 4 - 6 (with heating) | ~85 |

Note: Yields are representative and can vary based on specific reaction conditions and purification methods.

Experimental Protocol: Synthesis of Hexyl Hexanoate

This protocol describes a typical procedure for the esterification of an alcohol with this compound.

Materials:

-

This compound (1.0 eq)

-

1-Hexanol (1.0 eq)

-

Pyridine (1.1 eq)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 1-hexanol and pyridine in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting hexyl hexanoate by vacuum distillation.

Reactivity with Water (Hydrolysis)

This compound reacts readily with water in a process called hydrolysis to form hexanoic acid and hydrochloric acid.[3] This reaction is often vigorous and exothermic. Due to this high reactivity, this compound must be handled in anhydrous conditions to prevent unwanted hydrolysis.

Reactivity with Thiol Nucleophiles

Thiols react with this compound in the presence of a base, such as triethylamine, to form thioesters. Thiols are generally more nucleophilic than their corresponding alcohols, leading to facile reactions.

Experimental Protocol: Synthesis of S-Phenyl Hexanethioate

This protocol provides a general method for the synthesis of a thioester from this compound and a thiol.

Materials:

-

This compound (1.0 eq)

-

Thiophenol (1.0 eq)

-

Triethylamine (1.1 eq)

-

Anhydrous diethyl ether

-

Deionized water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask, dissolve thiophenol and triethylamine in anhydrous diethyl ether.

-

Cool the solution to 0 °C.

-

Add this compound dropwise to the stirred solution.

-

After the addition, allow the reaction to stir at room temperature for 1-3 hours.

-

Filter the reaction mixture to remove the triethylammonium chloride salt.

-

Wash the filtrate with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude S-phenyl hexanethioate.

-

Purify the product by column chromatography or vacuum distillation.

Logical Workflows for Synthesis and Troubleshooting

Workflow for Schotten-Baumann Reaction Optimization

The following diagram illustrates a logical workflow for optimizing the Schotten-Baumann reaction for the synthesis of amides from this compound.

Decision Logic for Nucleophilic Acyl Substitution

This diagram outlines the decision-making process for predicting the outcome of the reaction of this compound with various nucleophiles.

Conclusion

This compound is a highly reactive and versatile reagent for the acylation of a wide array of nucleophiles. Its reactions with primary and secondary amines, alcohols, and thiols provide efficient routes to amides, esters, and thioesters, respectively. Understanding the underlying principles of nucleophilic acyl substitution, coupled with optimized experimental protocols, is crucial for leveraging the full synthetic potential of this important building block in research and drug development. The provided workflows offer a systematic approach to both planning and troubleshooting these essential transformations.

References

- 1. 2024.sci-hub.st [2024.sci-hub.st]

- 2. US5710296A - Process for preparing phenyl esters - Google Patents [patents.google.com]

- 3. This compound | C6H11ClO | CID 67340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Chemistry 211 Experiment 7 [home.miracosta.edu]

- 7. reddit.com [reddit.com]

- 8. scribd.com [scribd.com]

An In-depth Technical Guide to the Industrial Applications of Hexanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Hexanoyl chloride (C₆H₁₁ClO), also known as caproyl chloride, is a highly reactive acyl chloride that serves as a crucial intermediate in a multitude of industrial chemical syntheses. Its utility stems from the facile introduction of the hexanoyl group into various molecules, a process known as acylation. This technical guide provides a comprehensive overview of the principal industrial applications of this compound, with a focus on pharmaceuticals, agrochemicals, flavors and fragrances, polymers, and surfactants. The guide includes quantitative data, detailed experimental protocols, and process diagrams to support research and development activities.

Core Industrial Applications

This compound's high reactivity makes it an efficient acylating agent, enabling the synthesis of a wide array of chemical compounds.[1] Its primary industrial applications are centered around the formation of esters and amides, which are foundational reactions for numerous products across various sectors.[2][3]

Pharmaceutical Synthesis

In the pharmaceutical industry, this compound is a key building block for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[2][4] The introduction of the hexanoyl moiety can modulate the lipophilicity of a drug molecule, potentially enhancing its absorption, distribution, metabolism, and excretion (ADME) properties.

A notable example is its use in the synthesis of intermediates for antiepileptic drugs like Brivaracetam. The synthesis involves the conversion of a carboxylic acid precursor to a more reactive acyl chloride to facilitate subsequent amide bond formation.[5][6]

Agrochemicals

Similar to its role in pharmaceuticals, this compound is employed in the manufacturing of pesticides, herbicides, and fungicides.[2][7] The hexanoyl group can be a critical part of the pharmacophore responsible for the biological activity of the agrochemical.

Flavors and Fragrances

The reaction of this compound with various alcohols yields hexanoate esters, many of which possess characteristic fruity and pleasant odors.[1][7] These esters are widely used as flavoring agents in the food industry and as fragrance components in perfumes, cosmetics, and other consumer products.

Polymer and Surfactant industries

This compound is utilized in the synthesis of specialty polymers, where it can be used to modify polymer chains to impart desired properties such as flexibility and chemical resistance.[1] It also serves as a precursor in the preparation of surfactants and emulsifiers used in cleaning products and industrial formulations.[1]

Quantitative Data on Key Industrial Reactions

The efficiency of industrial processes involving this compound is paramount. The following tables summarize quantitative data for key reactions.

| Reaction | Reactants | Product | Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield | Reference |

| Synthesis of this compound | Hexanoic acid | This compound | Thionyl chloride | Toluene | Reflux | 3 hours | 97.8% | [3] |

| Friedel-Crafts Acylation | 2,2-dichlorocyclopropylbenzene, this compound | 1-[4-(2,2-dichlorocyclopropyl)phenyl]-1-hexanone | AlCl₃ | Dichloromethane | 30-35°C | 3 hours | 98% | [8] |

Note: Industrial yields can vary based on process optimization and scale.

Key Experimental Protocols

Detailed methodologies are essential for the successful implementation and optimization of chemical syntheses. The following are representative industrial-scale protocols for reactions involving this compound.

Protocol 1: Industrial Scale Synthesis of this compound

This protocol describes the synthesis of this compound from hexanoic acid.[3]

Materials:

-

Hexanoic acid (11.6 kg, 100 mol)

-

Thionyl chloride (17.9 kg, 150 mol)

-

Toluene (100 L)

Procedure:

-

In a 250 L glass-lined reactor, charge hexanoic acid and toluene.

-

Slowly add thionyl chloride to the mixture while maintaining the temperature below 30°C.

-

After the addition is complete, heat the mixture to reflux and maintain for 3 hours.

-

After the reaction is complete, distill off the toluene and excess thionyl chloride under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation.

Protocol 2: Large-Scale Friedel-Crafts Acylation

This protocol details the Friedel-Crafts acylation of an aromatic compound with this compound to produce a ketone intermediate.[8]

Materials:

-

2,2-dichlorocyclopropylbenzene (70 kg)

-

This compound (75.4 kg)

-

Anhydrous Aluminum chloride (AlCl₃) (60 kg)

-

Dichloromethane (210 L)

-

Ice water (370 L)

Procedure:

-

To a dry 500 L reactor, add dichloromethane and AlCl₃.

-

Control the temperature at 20°C and slowly add this compound while stirring, ensuring the temperature remains below 30°C. Continue stirring until the AlCl₃ is completely dissolved.

-

Cool the mixture to 20-25°C and slowly add 2,2-dichlorocyclopropylbenzene.

-

After the addition, raise the temperature to 30-35°C and maintain the reaction for 3 hours.

-

Upon completion, slowly add the reaction mixture to ice water.

-

Separate the organic phase, wash with water and then with saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Process and Reaction Diagrams

Visual representations of workflows and reaction mechanisms provide a clear understanding of the chemical processes.

References

An In-depth Technical Guide to the Safe Handling of Hexanoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data and handling precautions for hexanoyl chloride, a versatile reagent in organic synthesis. Adherence to these protocols is critical for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound, also known as caproyl chloride, is a flammable and corrosive liquid. Its key physical and chemical properties are summarized below.

| Property | Value | References |

| Molecular Formula | C₆H₁₁ClO | [1][2][3] |

| Molecular Weight | 134.60 g/mol | [3][4] |

| CAS Number | 142-61-0 | [2][4][5][6][7][8] |

| Appearance | Clear colorless to pale yellow liquid | [7][9] |

| Odor | Pungent, acrid | [9] |

| Boiling Point | 150-153 °C (lit.) | [1][7][9] |

| Density | 0.963 g/mL at 25 °C (lit.) | [1][7] |

| Flash Point | 50 °C (122 °F) - closed cup | [1] |

| Solubility | Soluble in ether and chloroform. Decomposes in water. | [1][7] |

| Refractive Index | n20/D 1.426 (lit.) | [1][7] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are its flammability and corrosivity.[5] It causes severe skin burns, eye damage, and is a lachrymator (a substance that causes tearing).[4]

| Hazard Classification | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is mandatory when handling this compound.

3.1. Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear tightly sealed safety goggles and a face shield.[4]

-

Skin Protection: Wear appropriate protective gloves (e.g., butyl rubber, neoprene) and chemical-resistant clothing to prevent skin exposure.[1][6] An easily accessible safety shower is essential.[6]

-

Respiratory Protection: Use in a well-ventilated area, preferably under a chemical fume hood.[6] If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors and acid gases should be worn.[4]

3.2. Handling Procedures

-

Preparation:

-

Ensure that a safety shower and eyewash station are readily accessible and in good working order.[6]

-

Work exclusively within a certified chemical fume hood.[6]

-

Remove all potential ignition sources, including open flames, hot surfaces, and spark-producing equipment.[5][10]

-

Ground and bond all containers and receiving equipment to prevent static discharge.[5][10]

-

-

Dispensing:

-

Post-Handling:

3.3. Storage

-

Store in a cool, dry, and well-ventilated place, away from heat and sources of ignition.[4][5]

-

Keep containers tightly closed and protected from moisture, as it reacts violently with water.[4][6]

-

Store in a corrosives-compatible and flammables-rated area.[2][6]

-

Store locked up and away from incompatible materials such as strong acids and bases, oxidizing agents, and alcohols.[4][5][6]

Emergency Procedures

4.1. First Aid Measures

-

General Advice: Immediate medical attention is required in all cases of exposure.[4]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Call a physician immediately.[5][11]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Call a physician immediately.[4][5]

-

Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Call a physician immediately.[5]

-

Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[4][5]

4.2. Fire Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry powder, foam, or carbon dioxide.[5] Alcohol-resistant foam is also effective.

-

Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may scatter and spread the fire.[4]

-

Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[6][10] Hazardous decomposition products upon combustion include toxic fumes, carbon oxides (CO, CO₂), phosgene, and hydrogen chloride gas.[4][6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[5]

4.3. Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[4] Remove all sources of ignition and ensure adequate ventilation.[5] Avoid breathing vapors and contact with skin or eyes.[5]

-

Environmental Precautions: Prevent the product from entering drains or waterways.[4]

-

Containment and Cleaning Up: For small spills, absorb with an inert material such as sand, silica gel, or vermiculite.[4][8] For large spills, dike the area to contain the spill.[8] Collect the absorbed material into a suitable container for disposal.[4] Use non-sparking tools for cleanup.[8]

Diagrams

Caption: General handling workflow for this compound.

Caption: Logical relationships in case of exposure to this compound.

References

- 1. chembk.com [chembk.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. This compound | C6H11ClO | CID 67340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. lobachemie.com [lobachemie.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound | 142-61-0 [chemicalbook.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. webqc.org [webqc.org]

- 10. merckmillipore.com [merckmillipore.com]

- 11. kscl.co.in [kscl.co.in]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mechanism of Acylation Reactions Using Hexanoyl Chloride

Abstract

This technical guide provides a comprehensive overview of the mechanisms governing acylation reactions utilizing this compound. Acylation is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules in fields such as pharmaceutical development and materials science. This compound, as a reactive acylating agent, participates in a variety of reactions, primarily nucleophilic acyl substitution and electrophilic aromatic substitution. This document details the core mechanisms of these reactions, presents quantitative data from relevant studies, provides detailed experimental protocols, and includes visualizations of key pathways and workflows to support researchers in their understanding and application of these reactions.

Core Mechanisms of Acylation with this compound

This compound is a versatile reagent for introducing a hexanoyl group into a molecule. The high reactivity of the acyl chloride functional group is due to the electron-withdrawing nature of both the oxygen and chlorine atoms, which makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles.[1][2] The primary mechanisms involved are Nucleophilic Acyl Substitution and Friedel-Crafts Acylation.

Nucleophilic Acyl Substitution

The most common reaction pathway for this compound is nucleophilic acyl substitution. This mechanism is characteristic of its reactions with nucleophiles such as alcohols (to form esters) and amines (to form amides).[3] It is a two-step process involving an addition step followed by an elimination step.[1][2][3]

-

Step 1: Nucleophilic Addition: The nucleophile attacks the electrophilic carbonyl carbon of the this compound. This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen.[3][4]

-

Step 2: Elimination: The tetrahedral intermediate is unstable and collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond, and in the process, the chloride ion is ejected as a leaving group.[3][4] If the nucleophile was neutral (like an alcohol or amine), a final deprotonation step occurs to yield the neutral product and hydrochloric acid.[1][2]

Caption: General Mechanism of Nucleophilic Acyl Substitution.

This compound reacts vigorously with alcohols to form esters. The alcohol acts as the nucleophile, attacking the carbonyl carbon. The reaction is typically exothermic and produces hydrogen chloride gas as a byproduct.[5][6]

Reaction: R-OH (Alcohol) + C₅H₁₁COCl (this compound) → C₅H₁₁COOR (Ester) + HCl

Primary and secondary amines react rapidly with this compound to yield N-substituted amides.[1][7] The reaction is often carried out in the presence of a base (like pyridine or triethylamine) to neutralize the HCl formed, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[7][8]

Reaction: R-NH₂ (Amine) + C₅H₁₁COCl (this compound) → C₅H₁₁CONHR (Amide) + HCl

Friedel-Crafts Acylation

When an aromatic compound is treated with this compound in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), an electrophilic aromatic substitution occurs to form an aryl ketone.[9][10] This reaction is a cornerstone for creating carbon-carbon bonds with aromatic rings.[11]

The mechanism involves several steps:

-

Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the this compound, making it a better leaving group. Cleavage of the C-Cl bond results in the formation of a resonance-stabilized acylium ion.[9][10][12]

-

Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the electrophilic acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[12][13]

-

Deprotonation: A weak base (like the AlCl₄⁻ complex formed in the first step) removes a proton from the carbon atom that bore the acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[10][14]

Caption: Mechanism of Friedel-Crafts Acylation.

Quantitative Data Presentation

The efficiency of acylation reactions can be influenced by various factors, including the nucleophilicity of the substrate, solvent, temperature, and pH. The following table summarizes data from a study on the N-acylation of chitosan with this compound, demonstrating the significant impact of reaction pH on the degree of substitution.

| Sample Name | Reaction pH | Degree of Substitution (%) determined by ¹H-NMR |

| H-chitosan-6.0 | 6.0 | 11.2 |

| H-chitosan-6.5 | 6.5 | 13.9 |

| H-chitosan-7.0 | 7.0 | 17.0 |

| H-chitosan-7.5 | 7.5 | 20.3 |

| H-chitosan-8.0 | 8.0 | 22.1 |

| Table adapted from data presented in "A Complementary and Revised View on the N-Acylation of Chitosan with this compound".[15][16] |

The data clearly indicates that increasing the pH of the reaction medium leads to a higher degree of substitution on the chitosan polymer. This is attributed to the increased deprotonation of the amino groups on the chitosan backbone, enhancing their nucleophilicity towards the this compound.[15]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. Below are methodologies for key acylation reactions using this compound.

Protocol: Friedel-Crafts Acylation of Fluorobenzene

This protocol describes the synthesis of 4-fluoro-6-chlorohexanophenone via Friedel-Crafts acylation.[11]

Materials:

-

Fluorobenzene

-

6-Chlorothis compound

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Concentrated hydrochloric acid (HCl)

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

-

Cooling: Cool the suspension to 0-5 °C using an ice bath.

-

Addition of Acyl Chloride: Slowly add 6-chlorothis compound (1.0 equivalent) to the stirred suspension.

-

Addition of Aromatic Substrate: Add fluorobenzene (1.1 equivalents) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature between 0-5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash successively with 2M HCl, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product.

Protocol: N-Acylation of a Primary Amine

This protocol details a general procedure for the synthesis of an N-substituted amide.[8]

Materials:

-

Primary amine (e.g., benzylamine)

-

This compound

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Water

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Add this compound (1.1 equivalents) dropwise to the stirred amine solution at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Upon completion, quench the reaction by adding water. Transfer to a separatory funnel, separate the organic layer, wash with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the solution under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Caption: General Experimental Workflow for Acylation Reactions.

Conclusion

This compound is a highly effective reagent for acylation reactions, proceeding primarily through nucleophilic acyl substitution with alcohols and amines, and through Friedel-Crafts acylation with aromatic compounds. The mechanisms are well-understood, allowing for the predictable synthesis of esters, amides, and aryl ketones. Reaction conditions, particularly the choice of catalyst and control of pH, are critical for optimizing reaction outcomes and achieving high yields. The protocols and data provided in this guide serve as a valuable resource for professionals in research and drug development, facilitating the application of these important synthetic transformations.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. Nucleophilic_acyl_substitution [chemeurope.com]

- 4. fiveable.me [fiveable.me]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. Friedel–Crafts Acylation [sigmaaldrich.com]

- 10. byjus.com [byjus.com]

- 11. benchchem.com [benchchem.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. mdpi.com [mdpi.com]

- 16. A Complementary and Revised View on the N-Acylation of Chitosan with this compound - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility of Hexanoyl Chloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of hexanoyl chloride in various organic solvents. This compound is a key reagent in organic synthesis, utilized as an acylating agent in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1] A thorough understanding of its solubility is critical for reaction optimization, solvent selection, and safe handling. This document summarizes available solubility data, outlines experimental protocols for solubility determination, and provides essential safety information.

Core Concepts in Solubility

This compound, a six-carbon straight-chain acyl chloride, is a reactive chemical intermediate. Its solubility is governed by the principle of "like dissolves like." As a moderately polar molecule, it demonstrates greater solubility in organic solvents with similar polarities. However, its high reactivity, particularly its sensitivity to moisture and protic solvents, is a critical factor influencing its stability in solution.[2][3][4] this compound reacts exothermically, and sometimes violently, with water and other protic solvents like alcohols to form hexanoic acid and the corresponding ester, respectively.[3][5] Therefore, any consideration of its solubility must be within the context of anhydrous, aprotic solvents.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. The majority of sources describe its solubility in qualitative terms. The following table summarizes the available information.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility | Notes | Citations |

| Non-Polar Solvents | |||||

| Hexane | C₆H₁₄ | 1.88 | Miscible | Assumed based on hydrocarbon miscibility. | [3] |

| Benzene | C₆H₆ | 2.28 | Soluble | [2] | |

| Carbon Tetrachloride | CCl₄ | 2.24 | Soluble | ||

| Diethyl Ether | (C₂H₅)₂O | 4.34 | Soluble / Miscible | Frequently cited as a good solvent. | [2][3][4][6][7][8] |

| Polar Aprotic Solvents | |||||

| Chloroform | CHCl₃ | 4.81 | Soluble / Miscible | Frequently cited as a good solvent. | [2][3][4][6][7][8] |

| Ethyl Acetate | C₄H₈O₂ | 6.02 | Soluble | [9] | |

| Dichloromethane (DCM) | CH₂Cl₂ | 8.93 | Soluble | Often used as a reaction medium. | [10] |

| Acetone | C₃H₆O | 20.7 | Soluble | [9] | |

| Tetrahydrofuran (THF) | C₄H₈O | 7.58 | Soluble | Often used as a reaction medium. | [11] |

| Polar Protic Solvents | |||||

| Water | H₂O | 80.1 | Decomposes | Reacts violently to form hexanoic acid and HCl. | [3][5][12] |

| Ethanol | C₂H₅OH | 24.55 | Reacts | Reacts to form ethyl hexanoate. One source indicates solubility of 1 g/10 mL, but this likely reflects reactivity. |

Note on Data: The term "soluble" or "miscible" from various chemical supplier safety data sheets and chemical databases indicates that this compound will form a homogeneous solution with the solvent under normal laboratory conditions.[2][3][4][6][7][8][9] However, the precise concentration limits have not been formally published. For critical applications, experimental determination of solubility is strongly recommended.

Experimental Protocols for Solubility Determination

Given the reactive nature of this compound, standard solubility determination methods must be adapted to ensure anhydrous conditions and to prevent exposure to atmospheric moisture.

I. Gravimetric Method for Determining Solubility of a Liquid in a Liquid

This method is suitable for determining the solubility of this compound in a given aprotic organic solvent.

Objective: To determine the maximum mass of this compound that can dissolve in a specific volume of a solvent at a constant temperature.

Materials:

-

This compound (purity ≥98%)

-

Anhydrous organic solvent (e.g., chloroform, diethyl ether, hexane)

-

Oven-dried glassware (septum-sealed flasks or vials, graduated cylinders, gas-tight syringes)

-

Inert gas supply (Nitrogen or Argon) with a manifold

-

Magnetic stirrer and stir bars

-

Constant temperature bath

-

Analytical balance (readable to ±0.1 mg)

Procedure:

-

Preparation:

-

Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and cool in a desiccator over a strong desiccant (e.g., P₂O₅).

-

Assemble the glassware while hot and purge with a stream of dry inert gas.

-

Ensure the solvent is anhydrous, either by purchasing a high-purity grade or by drying using appropriate methods (e.g., distillation from a drying agent).

-

-

Sample Preparation:

-

In an inert atmosphere glovebox or using Schlenk line techniques, add a precise volume (e.g., 10.0 mL) of the anhydrous solvent to a pre-weighed, septum-sealed flask containing a magnetic stir bar.

-

Using a gas-tight syringe, add a small, known volume (e.g., 0.1 mL) of this compound to the solvent.

-

Seal the flask, and place it in a constant temperature bath set to the desired experimental temperature (e.g., 25°C).

-

-

Equilibration and Observation:

-

Stir the mixture vigorously to ensure thorough mixing.

-

Visually inspect the solution for any signs of immiscibility (e.g., cloudiness, phase separation, schlieren lines).

-

If the this compound completely dissolves, continue to add small, precise increments (e.g., 0.1 mL) of this compound, allowing the solution to equilibrate and making observations after each addition.

-

-

Saturation Point Determination:

-

The saturation point is reached when the addition of a small amount of this compound results in persistent cloudiness or the formation of a second liquid phase that does not disappear upon continued stirring.

-

Record the total volume of this compound added to reach this point.

-

-

Calculation:

II. Spectroscopic Method (Turbidity)

This method offers a more precise determination of the saturation point.

Objective: To identify the saturation point by measuring the increase in turbidity as the solution becomes saturated.

Materials:

-

Same as the gravimetric method, plus:

-

A turbidimeter or a spectrophotometer capable of measuring light scattering.

-

Anhydrous cuvettes with septa.

Procedure:

-

Preparation and Sample Handling: Follow the same rigorous anhydrous procedures as in the gravimetric method.

-

Titration and Measurement:

-

Place a known volume of the anhydrous solvent in the sealed cuvette.

-

Obtain a baseline turbidity or absorbance reading.

-

Add small, precise aliquots of this compound via a gas-tight syringe.

-

After each addition, mix thoroughly and allow the solution to equilibrate before measuring the turbidity.

-

-

Data Analysis:

-

Plot the turbidity reading as a function of the concentration of added this compound.

-

The point at which a sharp and sustained increase in turbidity is observed corresponds to the saturation point.

-

Logical Workflow and Visualizations

The following diagrams illustrate the key decision-making and experimental processes for handling and determining the solubility of this compound.

Caption: Solvent selection workflow for this compound.

Caption: Step-by-step workflow for experimental solubility determination.

Safety and Handling Considerations

This compound is a corrosive, flammable, and moisture-sensitive liquid.[7][8][13][14] Proper personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[7][13] All manipulations should be performed in a well-ventilated chemical fume hood.[7][13]

-

Moisture Sensitivity: Store this compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place.[2][14] Exposure to atmospheric moisture will lead to hydrolysis, releasing corrosive hydrogen chloride gas.[5]

-

Reactivity: Avoid contact with water, alcohols, strong bases, and oxidizing agents.[13][14] Reactions can be vigorous and exothermic.

-

Spill Management: In case of a spill, absorb the material with an inert, dry absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal.[4] Do not use water to clean up spills.

Conclusion

This compound is readily soluble in a wide range of common aprotic organic solvents, including ethers, chloroform, and hydrocarbons. It is highly reactive with protic solvents such as water and alcohols, leading to decomposition. While precise quantitative solubility data is scarce, the provided qualitative information and experimental protocols offer a solid foundation for researchers and drug development professionals. Due to its hazardous nature, strict adherence to safety and handling protocols is paramount when working with this compound. It is strongly recommended that solubility be determined experimentally for any process where concentration is a critical parameter.

References

- 1. chembk.com [chembk.com]

- 2. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 142-61-0 [chemicalbook.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. This compound 97 142-61-0 [sigmaaldrich.com]

- 7. This compound | 142-61-0 | TCI AMERICA [tcichemicals.com]

- 8. This compound CAS#: 142-61-0 [m.chemicalbook.com]

- 9. This compound, 97% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

- 10. researchgate.net [researchgate.net]

- 11. orgsyn.org [orgsyn.org]

- 12. quora.com [quora.com]

- 13. lifechemicals.com [lifechemicals.com]

- 14. rheolution.com [rheolution.com]

Hexanoyl Chloride: A Technical Guide to its Functional Group and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexanoyl chloride, a six-carbon straight-chain acyl chloride, is a pivotal reagent in organic synthesis, prized for its high reactivity as an acylating agent. This technical guide provides an in-depth exploration of the this compound functional group, its reactivity profile, and its application in key chemical transformations. Detailed experimental protocols for its synthesis and characteristic reactions are presented, alongside a comprehensive summary of its spectroscopic data. This document aims to serve as a valuable resource for professionals in research, and pharmaceutical development, facilitating the effective utilization of this versatile chemical intermediate.

Introduction

This compound (C₆H₁₁ClO), also known as caproyl chloride, is a colorless to pale yellow liquid with a pungent odor. Its structure consists of a hexanoyl group (CH₃(CH₂)₄C(=O)-) attached to a chlorine atom. This acyl chloride functional group is characterized by a highly electrophilic carbonyl carbon, making it susceptible to nucleophilic attack and an excellent acylating agent. Its utility spans the synthesis of a wide array of organic compounds, including esters, amides, and ketones, which are often key intermediates in the production of pharmaceuticals, agrochemicals, and fragrances.[1]

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below for easy reference.

| Property | Value |

| Molecular Formula | C₆H₁₁ClO |

| Molecular Weight | 134.60 g/mol |

| CAS Number | 142-61-0 |

| Boiling Point | 151-153 °C |

| Density | 0.963 g/mL at 25 °C |

| Solubility | Soluble in ether, chloroform; reacts with water.[2] |

| IR (C=O stretch) | ~1800 cm⁻¹ |

| ¹H NMR (CDCl₃) | See Table 2 |

| ¹³C NMR (CDCl₃) | See Table 3 |

Table 1: Physicochemical Properties of this compound

Table 2: ¹H NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (ppm) | Multiplicity |

| CH₃ | ~0.9 | Triplet |

| (CH₂)₃ | ~1.3-1.7 | Multiplet |

| CH₂-C=O | ~2.9 | Triplet |

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Table 3: ¹³C NMR Spectroscopic Data for this compound

| Assignment | Chemical Shift (ppm) |

| CH₃ | ~13.9 |

| CH₂ | ~22.3, ~24.4, ~31.1 |

| CH₂-C=O | ~47.5 |

| C=O | ~173.5 |

Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration.

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by the electrophilicity of the carbonyl carbon. The chlorine atom is an effective leaving group, facilitating nucleophilic acyl substitution reactions.

Nucleophilic Acyl Substitution

The general mechanism for nucleophilic acyl substitution with this compound proceeds through a tetrahedral intermediate.

References

Hexanoyl Chloride: A Technical Guide to Storage and Stability for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive technical information on the proper storage, handling, and stability of hexanoyl chloride. Adherence to these guidelines is crucial for ensuring the reagent's integrity, maximizing experimental reproducibility, and maintaining a safe laboratory environment.

Chemical and Physical Properties

This compound, also known as caproyl chloride, is a straight-chain, six-carbon acyl chloride.[1] It serves as a reactive intermediate and acylating agent in various organic syntheses, including the production of pharmaceuticals, agrochemicals, and fine chemicals.[2][3]

| Property | Value | References |

| Molecular Formula | C₆H₁₁ClO | [2] |

| Molecular Weight | 134.60 g/mol | [3][4] |

| CAS Number | 142-61-0 | [2][3][4][5][6] |

| Appearance | Clear, colorless to pale yellow liquid | [2][3][7][8] |

| Odor | Pungent, sharp, irritating | [2][3] |

| Boiling Point | 150 - 153 °C | [7][8][9] |

| Melting Point | -87 °C | [3][7] |

| Density | 0.963 g/cm³ | [7] |

| Flash Point | 50 °C | [7] |

| Solubility | Miscible with ether and chloroform. Reacts with water. | [2][3][7] |

Storage and Handling Guidelines

Proper storage and handling are paramount due to the reactive and hazardous nature of this compound.

Storage Conditions

To maintain its chemical integrity, this compound should be stored under the following conditions:

| Parameter | Recommendation | Rationale | References |

| Temperature | Store in a cool place. Some suppliers recommend 2-8°C, while others state room temperature is acceptable. Always consult the product-specific label. | Minimizes degradation and vapor pressure. | [3][4][7][10] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | This compound is sensitive to moisture and air. An inert atmosphere prevents hydrolysis and oxidation. | [6] |

| Container | Keep in a tightly closed, properly labeled container. | Prevents contamination and exposure to atmospheric moisture. | [4][5][7][9][10][11] |

| Location | Store in a dry, well-ventilated, and designated flammables area. Keep away from heat, sparks, and open flames. | This compound is a flammable liquid and its vapors can form explosive mixtures with air. Proper ventilation prevents the accumulation of flammable and corrosive vapors. | [4][5][6][7][9][10][11] |

Incompatible Materials

Avoid contact with the following substances to prevent vigorous or violent reactions:

| Incompatible Material | Consequence of Contact | References |

| Water | Reacts violently to produce hexanoic acid and corrosive hydrogen chloride gas. | [3][4][6][9] |

| Alcohols | Reacts to form esters and hydrogen chloride gas. | [6][9] |

| Strong Bases | Can cause vigorous, exothermic reactions. | [4][6] |

| Strong Oxidizing Agents | May lead to a strong exothermic reaction. | [4][6] |

| Strong Acids | Incompatible. | [4] |

Stability Profile

This compound is stable under recommended storage conditions.[4][7] However, its stability is compromised by the presence of moisture.[2][6][9]

Decomposition Pathway

The primary decomposition pathway for this compound is hydrolysis, which occurs upon contact with water or moist air. This reaction yields hexanoic acid and hydrogen chloride gas.

Caption: Hydrolysis of this compound upon reaction with water.

In case of a fire, thermal decomposition can produce toxic and corrosive fumes, including carbon monoxide, carbon dioxide, hydrogen chloride gas, and phosgene.[4][6]

Experimental Protocol: Assessment of this compound Stability

The following is a generalized protocol for assessing the stability of this compound under various conditions. This protocol should be performed by trained personnel in a controlled laboratory setting.

Objective

To determine the degradation of this compound over time when exposed to specific environmental conditions (e.g., elevated temperature, humidity).

Materials and Equipment

-

This compound sample

-

Inert gas (Nitrogen or Argon)

-

Anhydrous solvents (e.g., hexane, dichloromethane)

-

Gas Chromatography (GC) instrument with a suitable column

-

Hermetically sealed vials

-

Glove box or Schlenk line

-

Temperature and humidity-controlled environmental chamber

-

Analytical balance

-

Micropipettes

Experimental Workflow

Caption: Workflow for assessing the stability of this compound.

Detailed Procedure

-

Sample Preparation (Day 0):

-

Inside a glove box or using a Schlenk line, carefully aliquot 1 mL of this compound into several small, pre-weighed, hermetically sealed vials.

-

Backfill the headspace of each vial with an inert gas before sealing.

-

Prepare a series of calibration standards of known concentrations of this compound in an anhydrous solvent.

-

-

Exposure:

-

Place the sealed vials in a calibrated environmental chamber set to the desired temperature and humidity.

-

Designate a set of vials for each time point to be tested.

-

-

Analysis:

-

At each designated time point (e.g., t=0, 1 week, 1 month, 3 months), remove one vial from the chamber.

-

Allow the vial to equilibrate to room temperature.

-

Under inert atmosphere, open the vial and prepare a sample for GC analysis by diluting a known amount in an anhydrous solvent.

-

Inject the sample into the GC and analyze the purity.

-

Run the calibration standards to generate a calibration curve.

-

-

Data Interpretation:

-

Using the calibration curve, quantify the concentration of this compound remaining in the sample.

-

Identify and quantify any degradation products.

-

Plot the percentage of remaining this compound as a function of time to determine the degradation rate.

-

Safety Precautions

This compound is a corrosive and flammable substance.[7] It causes severe skin burns and eye damage.[4][7] Always handle this chemical in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat.[4][7][11] Ensure that an eyewash station and safety shower are readily accessible.[6] All equipment used for handling must be grounded to prevent static discharge.[4][7][10] In case of fire, use dry chemical, foam, or carbon dioxide extinguishers; avoid using water directly as it will react with the substance.[7]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. fishersci.com [fishersci.com]

- 7. lobachemie.com [lobachemie.com]

- 8. This compound | 142-61-0 [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.fr [fishersci.fr]

Key suppliers and purity levels of hexanoyl chloride for research.

For Researchers, Scientists, and Drug Development Professionals